1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA

Catalog No.
S2648542
CAS No.
1421494-82-7
M.F
C17H16Cl2N2O3
M. Wt
367.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFU...

CAS Number

1421494-82-7

Product Name

1-(3,4-DICHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea

Molecular Formula

C17H16Cl2N2O3

Molecular Weight

367.23

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-3-2-12(8-14(13)19)21-17(23)20-9-15(22)10-1-4-16-11(7-10)5-6-24-16/h1-4,7-8,15,22H,5-6,9H2,(H2,20,21,23)

InChI Key

KXVVFAREJKLAPV-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O

solubility

not available

1-(3,4-Dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl moiety and a benzofuran component. The compound features a urea functional group, which is known for its biological activity and potential therapeutic applications. Its systematic name reflects the specific arrangement of its atoms, indicating the presence of chlorine substituents on the phenyl ring and a hydroxyl group on the ethyl chain attached to the urea.

Typical of urea derivatives:

  • Oxidation: This can yield ketones or carboxylic acids, depending on the conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and benzofuran groups, allowing for diverse derivatives to be synthesized.

The biological activity of 1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea has been studied for its potential as an enzyme inhibitor. It may interact with specific molecular targets in biological systems, potentially altering pathways involved in disease processes. The presence of the dichlorophenyl group enhances its lipophilicity and may contribute to its binding affinity to targets such as receptors or enzymes .

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Moiety: This is achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
  • Introduction of the Dichlorophenyl Group: This step often employs Friedel-Crafts alkylation or acylation reactions using chlorobenzene derivatives.
  • Coupling with Urea Derivatives: The final step involves reacting the intermediate compounds with urea derivatives under controlled conditions to form the desired product.

This compound has potential applications in medicinal chemistry, particularly as an anti-cancer agent or an inhibitor in various biochemical pathways. Its unique structure may allow it to interact with specific targets within cells, making it a candidate for drug development aimed at treating diseases characterized by dysregulated enzymatic activity .

Studies on the interactions of 1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea with biological macromolecules are essential for understanding its mechanism of action. These studies typically involve assessing binding affinities to enzymes and receptors, elucidating how structural features influence its biological effects .

Several compounds share structural similarities with 1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ureaMethoxy group instead of dichloroAltered electronic properties
1-(4-Fluorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ureaFluorine substitutionDifferent lipophilicity and reactivity
1-(4-Chlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ureaChlorine substitutionSimilar but with varied biological activity

Uniqueness

The presence of the dichlorophenyl group in this compound imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable candidate for further research and potential therapeutic applications .

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3

Dates

Last modified: 08-16-2023

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